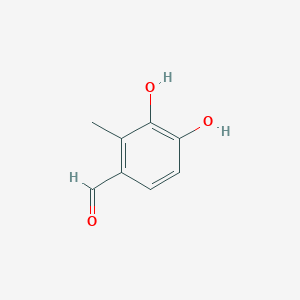

3,4-Dihydroxy-2-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxy-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-6(4-9)2-3-7(10)8(5)11/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYMDNUEVGSSKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460427 | |

| Record name | 3,4-dihydroxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88122-12-7 | |

| Record name | 3,4-dihydroxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxy-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3,4 Dihydroxy 2 Methylbenzaldehyde

Direct Synthetic Routes to 3,4-Dihydroxy-2-methylbenzaldehyde

The direct synthesis of this compound has been approached through various chemical strategies, focusing on efficiency, yield, and economic viability.

A notable multi-step synthesis for a derivative, 3,4-dihydroxy-2-methyl benzoic acid C1-4 alkyl ester, which can be converted to the target aldehyde, starts from more readily available precursors. google.com One documented pathway begins with a 3-hydroxy-4-methoxy benzoic acid C1-4 alkyl ester. google.com The synthesis proceeds through the following key transformations:

Aminomethylation: The precursor, 3-hydroxy-4-methoxy benzoic acid C1-4 alkyl ester, undergoes a reaction with formaldehyde (B43269) and dimethylamine (B145610) to introduce a dimethylaminomethyl group at the 2-position, yielding 2-dimethylaminomethyl-3-hydroxy-4-methoxy benzoic acid C1-4 alkyl ester. google.com

Reduction (Demethylation): The resulting intermediate is then subjected to a reduction reaction to convert the dimethylaminomethyl group to a methyl group, affording 3-hydroxy-4-methoxy-2-methyl benzoic acid C1-4 alkyl ester. google.com

Dealkylation: The final step involves the dealkylation of the methoxy (B1213986) group at the 4-position to a hydroxyl group. This is typically achieved using a demethylating agent like anhydrous aluminum chloride to yield the final product, 3,4-dihydroxy-2-methyl benzoic acid C1-4 alkyl ester. google.com This ester can then be hydrolyzed to the corresponding carboxylic acid or potentially reduced to the target aldehyde, this compound, through further synthetic steps.

This synthetic sequence is advantageous as it allows for the regioselective introduction of the methyl group at the desired position on the benzaldehyde (B42025) ring.

Optimization of reaction conditions is crucial for maximizing yield and purity while ensuring economic feasibility. In the synthesis of 3,4-dihydroxy-2-methyl benzoic acid C1-4 alkyl ester, specific conditions have been identified to enhance the process. google.com

For the dealkylation step (the conversion of 3-hydroxy-4-methoxy-2-methyl benzoic acid C1-4 alkyl ester to the dihydroxy product), the use of anhydrous aluminum chloride in a suitable solvent is a key parameter. google.com Toluene is often preferred as the solvent for this reaction. google.com The reaction temperature is also a critical factor, with heating to a range of 50-100°C, for instance at 75°C for approximately 2.5 hours, being effective. google.com

Following the reaction, a specific work-up procedure is employed to isolate the product. This includes quenching the reaction mixture in an ice-cold hydrochloric acid solution and subsequent extraction with an organic solvent like ethyl acetate. google.com Further purification steps, such as treatment with activated charcoal and washing with brine solution, can be implemented to achieve a high purity of the final product, with reports of HPLC purity reaching at least 99.9%. google.com

Table 1: Optimized Conditions for Dealkylation Step

| Parameter | Condition | Purpose |

| Reagent | Anhydrous Aluminium Chloride | Cleavage of the methoxy ether to a hydroxyl group. |

| Solvent | Toluene | Provides a suitable reaction medium. |

| Temperature | 75°C | To ensure a sufficient reaction rate. |

| Reaction Time | 2.5 hours | For completion of the reaction. |

| Work-up | Quenching in 2N HCl, extraction with ethyl acetate | To stop the reaction and isolate the product. |

| Purification | Activated charcoal, washing with brine | To remove impurities and achieve high purity. |

For industrial-scale production, synthetic routes must be not only high-yielding but also economically viable and scalable. The synthesis of related dihydroxybenzaldehydes, such as 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde), provides insights into industrial methodologies that could be adapted. One such process involves the condensation of catechol with glyoxylic acid under alkaline conditions to form 3,4-dihydroxymandelic acid. google.comgoogle.com This intermediate is then subjected to catalytic air oxidation and decarboxylation to yield 3,4-dihydroxybenzaldehyde. google.comgoogle.com

Key features of this industrial approach include:

Readily Available Starting Materials: The use of catechol and glyoxylic acid, which are accessible industrial chemicals. google.com

Catalytic Process: The use of a multi-component composite metal oxide as a catalyst for the oxidation step. google.com This allows for the use of air as the oxidant, which is cost-effective and environmentally friendly.

Scalability: The process is described as being suitable for large-scale production, with the catalyst being easily recoverable and reusable. google.com

Yield: The reported yields for this process are high, ranging from 72.3% to 90.7%. google.com

These principles, such as the use of inexpensive starting materials and efficient catalytic systems, are directly applicable to the development of scalable industrial production for this compound. The multi-step synthesis starting from 3-hydroxy-4-methoxy benzoic acid alkyl ester is also designed with economic considerations in mind, aiming for a simple and economical process. google.com

Synthesis of Structurally Related Dihydroxy- and Substituted Benzaldehydes

The synthetic methodologies for this compound are part of a broader field of research into the synthesis of substituted dihydroxybenzaldehydes, which are valuable building blocks in organic chemistry.

The synthesis of positional isomers and other methylated analogues of this compound often requires different synthetic strategies to achieve the desired substitution pattern.

For instance, the synthesis of 4-hydroxy-3-methylbenzaldehyde can be achieved from ortho-cresol through the Reimer-Tiemann reaction. researchgate.net This reaction involves the ortho-formylation of a phenol (B47542) using chloroform (B151607) in a basic solution. While this method is effective for introducing a formyl group, it can sometimes lead to a mixture of isomers.

The synthesis of 2,4-dihydroxy-3-methylbenzaldehyde (B52013) represents another synthetic challenge, with its specific substitution pattern requiring a tailored approach. nih.gov

The synthesis of 2,3-dihydroxybenzaldehyde (B126233) , another positional isomer, is also of interest. A reported synthesis involves the reaction of 2,3-dihydroxybenzaldehyde with p-toluic hydrazide to form N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide, demonstrating a common derivatization of this isomer. researchgate.net

The synthesis of 3-bromo-4-hydroxybenzaldehyde is a key step in one potential route to 3,4-dihydroxybenzaldehyde. chemicalforums.com This intermediate is prepared by the bromination of 4-hydroxybenzaldehyde. The subsequent conversion of the bromo group to a hydroxyl group has been explored using reagents like sodium hydroxide (B78521) and copper bromide, although challenges with yield and cost have been noted. chemicalforums.com

Table 2: Synthesis of Related Benzaldehydes

| Compound | Starting Material(s) | Key Reaction/Method |

| 4-Hydroxy-3-methylbenzaldehyde | o-Cresol, Chloroform | Reimer-Tiemann reaction |

| 3,4-Dihydroxybenzaldehyde | Catechol, Glyoxylic acid | Condensation followed by oxidative decarboxylation |

| 3-Bromo-4-hydroxybenzaldehyde | 4-Hydroxybenzaldehyde | Bromination |

| N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide | 2,3-Dihydroxybenzaldehyde, p-Toluic hydrazide | Condensation |

While the primary synthetic routes for many simple benzaldehydes are based on classical organic reactions, there is a growing interest in the use of chemoenzymatic and stereoselective methods to improve sustainability and selectivity. Although specific examples for this compound are not widely reported in the provided search results, the principles of biocatalysis are being applied to the synthesis of related compounds.

Enzymes, such as oxidoreductases, can be used for the selective oxidation of alcohols to aldehydes under mild conditions, potentially avoiding the use of harsh or toxic reagents. Similarly, enzymes could be employed for the selective demethylation of methoxy groups in precursor molecules.

Stereoselective synthesis is particularly relevant when the target molecule contains chiral centers. While this compound itself is achiral, the synthesis of more complex molecules derived from it may involve the creation of stereocenters. In such cases, the use of chiral catalysts or enzymes can be crucial for controlling the stereochemical outcome of the reaction.

The broader field of organic synthesis is continuously evolving, and it is anticipated that chemoenzymatic and stereoselective approaches will become increasingly important in the synthesis of substituted benzaldehydes, offering greener and more efficient alternatives to traditional methods.

Derivatization Strategies and Functional Group Transformations of this compound

The strategic modification of this compound is a key focus in synthetic organic chemistry. The reactivity of its functional groups—the aldehyde and the two phenolic hydroxyls—can be selectively targeted to yield a variety of derivatives. These transformations are crucial for creating building blocks for more complex molecular architectures.

Oxidation Reactions and Product Characterization

The aldehyde functional group of this compound is susceptible to oxidation to form the corresponding carboxylic acid, 3,4-Dihydroxy-2-methylbenzoic acid. This transformation is a common and fundamental reaction in organic synthesis. The oxidation of analogous substituted dihydroxybenzaldehydes can be achieved using various oxidizing agents. For instance, compounds like 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde are known to be converted to their carboxylic acid forms using reagents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3).

In related catechol-aldehydes, oxidation can be more complex. The oxidation of 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) by tyrosinase or Cu(II) ions can lead to the formation of 3,4-dihydroxybenzaldehyde (DHBAld) through a series of intermediates, including quinones and quinone-methides. nih.gov This indicates that the catechol moiety is also reactive under oxidative conditions and that reaction conditions must be carefully controlled to achieve selective oxidation of the aldehyde group without affecting the hydroxyl groups. Characterization of the resulting benzoic acid derivative typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry to confirm the structural change from an aldehyde to a carboxylic acid.

Condensation Reactions, e.g., Schiff Base Formation

Condensation reactions represent a major class of transformations for this compound, with Schiff base formation being a prominent example. Schiff bases, or imines, are formed by the reaction of the aldehyde group with a primary amine. wikipedia.orgyoutube.com This reaction typically proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the imine. wikipedia.orgnih.gov

The reaction is often catalyzed by a small amount of acid. researchgate.net Studies on the closely related 3,4-dihydroxybenzaldehyde have shown that it readily reacts with various diamines, such as ethylenediamine (B42938) and o-phenylenediamine, to form di-Schiff base ligands. nih.gov These ligands can then be used to form coordination complexes with metal ions. wikipedia.orgnih.gov The general conditions for Schiff base synthesis involve reacting the aldehyde and amine in a suitable solvent, such as ethanol (B145695) or methanol (B129727), sometimes with gentle heating or refluxing for a few hours. researchgate.net

Table 1: General Conditions for Schiff Base Formation

| Parameter | Condition | Purpose/Note | Reference |

|---|---|---|---|

| Reactants | Aldehyde and Primary Amine | Typically used in a 1:1 or 2:1 molar ratio (aldehyde:diamine). | nih.gov |

| Solvent | Ethanol, Methanol | Provides a medium for the reactants to dissolve and react. | researchgate.netnih.gov |

| Catalyst | Glacial Acetic Acid (catalytic amount) | Facilitates the dehydration step of the mechanism. | researchgate.net |

| Temperature | Room Temperature to Reflux | Reaction rate can be increased with heating. | researchgate.net |

| Reaction Time | 1 to 4 hours | Progress can be monitored by Thin Layer Chromatography (TLC). | researchgate.netnih.gov |

The stability and formation of the product can be influenced by the solvent used; for some systems, apolar aprotic solvents favor hemiaminal formation, while polar solvents can shift the equilibrium towards the Schiff base. nih.gov

Alkylation and Acylation of Hydroxyl Groups

The two hydroxyl groups of this compound can be modified through alkylation or acylation reactions. A key challenge in these reactions is achieving regioselectivity—that is, modifying one hydroxyl group while leaving the other unchanged. For catechols like 3,4-dihydroxybenzaldehyde, the acidity of the phenolic hydroxyls often controls the selectivity. mdpi.com

Research on the regioselective protection of 3,4-dihydroxybenzaldehyde has demonstrated that the 4-hydroxyl group can be selectively alkylated. mdpi.com This is often attributed to the formation of an intramolecular hydrogen bond between the 3-hydroxyl group and the adjacent aldehyde's carbonyl oxygen, which reduces the nucleophilicity of the 3-hydroxyl group. A similar principle applies to the alkylation of 2,4-dihydroxybenzaldehydes, where the 4-hydroxyl group is preferentially alkylated due to hydrogen bonding between the 2-hydroxyl and the carbonyl group. nih.govresearchgate.net A mild base, such as cesium bicarbonate (CsHCO3), in a polar aprotic solvent like acetonitrile (B52724) has been found to be effective for this selective transformation, minimizing the formation of the di-alkylated side product. nih.gov

Table 2: Reagents for Regioselective 4-O-Alkylation of Dihydroxybenzaldehydes

| Alkylating Agent | Base | Solvent | Selectivity | Reference |

|---|---|---|---|---|

| Benzyl chloride | Sodium Bicarbonate | DMF | Selective for 4-OH | mdpi.com |

| Allyl bromide | Sodium Bicarbonate | DMF | Selective for 4-OH | mdpi.com |

| Propargyl bromide | Sodium Bicarbonate | DMF | Selective for 4-OH | mdpi.com |

| 1,2-Dibromoethane | Cesium Bicarbonate (CsHCO3) | Acetonitrile (CH3CN) | Excellent regioselectivity for 4-OH | nih.gov |

Synthesis of Benzoic Acid Derivatives

As mentioned, this compound can be oxidized to form 3,4-Dihydroxy-2-methylbenzoic acid. This carboxylic acid derivative is a valuable compound in its own right and serves as a precursor for other molecules, such as esters. A patented process describes the preparation of C1-4 alkyl esters of 3,4-dihydroxy-2-methyl benzoic acid. google.com The synthesis involves several steps, starting from a related precursor and ultimately yielding the desired benzoic acid or its ester. google.com

Table 3: Synthetic Pathway to 3,4-Dihydroxy-2-methyl Benzoic Acid Derivatives

| Step | Transformation | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1 | Oxidation of Aldehyde | Potassium Permanganate (KMnO4) or similar oxidizing agent. | |

| 2 | Dealkylation of Methoxy Group (in alternative synthesis) | Anhydrous aluminium chloride in a solvent like toluene. | google.com |

| 3 | Optional Hydrolysis of Ester | Hydrolysis of the C1-4 alkyl ester to yield the final benzoic acid. | google.com |

Advanced Spectroscopic Characterization of this compound

To provide a scientifically accurate and verifiable article as requested, the specific spectral data (¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and FT-Raman) for this compound is necessary. Without access to these primary data sources, the generation of the detailed analysis and data tables for each specified subsection is not possible.

Further research or access to proprietary chemical databases would be required to obtain the necessary information for a complete and accurate spectroscopic characterization as outlined.

Advanced Spectroscopic Characterization of 3,4 Dihydroxy 2 Methylbenzaldehyde

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio and fragmentation behavior.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is instrumental in accurately determining the elemental composition of a molecule. For derivatives and related compounds of 3,4-Dihydroxy-2-methylbenzaldehyde, HRESIMS provides precise mass measurements, which aids in the confirmation of their chemical formulas. For instance, in studies of complex natural product extracts, HRESIMS in the negative ion mode has been used to identify related phenolic compounds by their exact mass and retention times.

While specific HRESIMS data for this compound is not detailed in the provided results, the technique is fundamental for the characterization of such aromatic aldehydes. The expected molecular formula for this compound is C₈H₈O₃, with a calculated molecular weight of approximately 152.0473 g/mol . HRESIMS would confirm this by providing a high-resolution mass measurement, typically within a few parts per million (ppm) of the theoretical value.

The fragmentation pattern in HRESIMS can reveal structural motifs. Common fragmentation pathways for benzaldehydes include the loss of the formyl group (CHO), water (H₂O), and carbon monoxide (CO). For this compound, one could anticipate initial losses corresponding to these small neutral molecules, followed by further fragmentation of the aromatic ring.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₈H₈O₃ |

| Theoretical Exact Mass | 152.04734 g/mol |

| Common Adducts (Positive Mode) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Common Adducts (Negative Mode) | [M-H]⁻, [M+Cl]⁻ |

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile compounds in mixtures. It separates individual components in the gas phase before they are introduced into the mass spectrometer for detection and identification.

For the analysis of isomeric compounds, such as derivatives of this compound, the choice of GC column is critical. Studies have shown that for regioisomeric phenethylamines, which are structurally related to benzaldehydes, separation can be challenging on non-polar stationary phases. However, more polar columns, such as those with trifluoropropylmethyl polysiloxane or permethylated beta-cyclodextran stationary phases, can achieve successful resolution of the underivatized amines. nih.gov Derivatization, for instance by forming perfluoroacyl derivatives, can also enhance separation and provide more distinctive mass spectra for isomeric compounds. nih.gov

The electron ionization (EI) mass spectrum of a related compound, 3,4-dihydroxybenzaldehyde (B13553), is available and shows a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation pattern would be crucial for distinguishing it from its isomers. For this compound, the mass spectrum would exhibit a molecular ion peak at m/z 152. Key fragment ions would likely arise from the loss of a hydrogen atom (M-1), a methyl group (M-15), a formyl group (M-29), and combinations thereof.

Table 2: Predicted Major Fragment Ions in the GC-MS (EI) Spectrum of this compound

| m/z | Predicted Fragment Loss |

| 151 | [M-H]⁺ |

| 137 | [M-CH₃]⁺ |

| 123 | [M-CHO]⁺ |

| 124 | [M-CO]⁺ |

| 109 | [M-CH₃-CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the key electronic transitions are typically π → π* and n → π*.

The UV-Vis spectrum of 3,4-dihydroxybenzaldehyde, a closely related compound, has been recorded. nist.gov The presence of the benzene (B151609) ring and the carbonyl group gives rise to characteristic absorption bands. The π → π* transitions, associated with the aromatic system and the C=O double bond, are generally intense and occur at shorter wavelengths. The n → π* transition, involving the non-bonding electrons of the oxygen atom in the formyl group, is typically less intense and appears at a longer wavelength. youtube.com

The specific absorption maxima (λ_max) for this compound would be influenced by the substitution pattern on the benzene ring. The hydroxyl and methyl groups act as auxochromes, which can cause a shift in the absorption bands (bathochromic or hypsochromic shifts) and a change in their intensity (hyperchromic or hypochromic effects). The solvent used for the analysis can also affect the spectrum, particularly for n → π* transitions, due to interactions with the lone pair electrons. youtube.com

Table 3: Typical UV-Vis Absorption Ranges for Electronic Transitions in Aromatic Aldehydes

| Transition | Typical λ_max Range (nm) | Molar Absorptivity (ε) |

| π → π | 200 - 280 | High ( > 10,000) |

| n → π | 280 - 400 | Low (10 - 1,000) |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, its derivatives can be. If a chiral center is introduced into the molecule, for example, through a reaction at the formyl group or by the attachment of a chiral auxiliary, the resulting derivative will be optically active and can be analyzed by CD spectroscopy.

The CD spectrum provides information about the stereochemistry of the molecule. The sign (positive or negative) and magnitude of the Cotton effect (the characteristic peaks in a CD spectrum) can be related to the absolute configuration of the chiral centers. For example, in the study of bioactive phenolic glycosides, CD spectroscopy is used to help determine the structure of new chiral compounds isolated from natural sources. researchgate.net

The synthesis of Schiff base complexes from 3,4-dihydroxybenzaldehyde and various diamines can lead to the formation of chiral metal complexes. nih.gov The CD spectra of these complexes would be crucial for elucidating their three-dimensional structures in solution.

Computational Chemistry and Molecular Modeling of 3,4 Dihydroxy 2 Methylbenzaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. A DFT study of 3,4-Dihydroxy-2-methylbenzaldehyde would provide significant insights into its behavior at a molecular level.

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a molecule like this compound, which has rotatable bonds (particularly the hydroxyl and aldehyde groups), a conformer analysis is crucial. This analysis identifies various possible spatial arrangements (conformers) and determines their relative stabilities. The lowest energy conformer represents the most probable structure of the molecule.

Vibrational Frequency Analysis and Spectroscopic Correlations

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, helping to assign the observed spectral bands to specific molecular motions, such as the stretching of C=O, O-H, and C-C bonds, or the bending of C-H bonds. This correlation is vital for confirming the molecule's structure and understanding its bonding characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a color-coded map superimposed on the molecule's electron density surface. Different colors represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), prone to nucleophilic attack. For this compound, an MEP map would highlight the reactive sites, likely showing negative potential around the oxygen atoms of the hydroxyl and aldehyde groups.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals. This analysis can quantify the stability arising from hyperconjugation and intramolecular hydrogen bonding. For this specific molecule, NBO analysis could elucidate the interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds, as well as potential hydrogen bonding between the ortho-positioned hydroxyl and aldehyde groups.

Global Reactivity Descriptors (e.g., Hardness, Electronegativity)

While the specific data for this compound is not available, the theoretical framework described above is well-established. A dedicated computational study on this molecule would be a valuable contribution to the field, providing a deeper understanding of its chemical properties and potential applications.

Topological Analysis (e.g., QTAIM, RDG)

A thorough search of scientific literature and chemical databases yielded no specific studies applying Quantum Theory of Atoms in Molecules (QTAIM) or Reduced Density Gradient (RDG) analysis to this compound. Consequently, there are no available data on the topological properties, such as bond critical points, electron density distributions, or non-covalent interaction analyses for this compound.

Mechanistic Studies of Chemical Reactions via Computational Methods

There are no published computational studies detailing the mechanistic pathways of chemical reactions involving this compound. Theoretical investigations into its reactivity, transition states, and reaction energy profiles are not available in the current body of scientific literature.

Theoretical Predictions of Optical and Electronic Properties

First and Second Order Hyperpolarizability Calculations

No theoretical calculations on the first and second-order hyperpolarizability of this compound have been reported. As a result, there are no computed values or predictive data regarding its potential for nonlinear optical applications based on these parameters.

Non-Linear Optical (NLO) Property Investigations

Consistent with the lack of hyperpolarizability data, there are no specific computational investigations into the broader non-linear optical (NLO) properties of this compound.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

A literature search did not uncover any studies that have performed Hirshfeld surface analysis on this compound. Therefore, detailed analysis of its intermolecular interactions, crystal packing, and fingerprint plots are not available.

Biological Activities and Mechanistic Investigations in Vitro of 3,4 Dihydroxy 2 Methylbenzaldehyde and Analogues

Antioxidant Activity and Molecular Mechanisms

The antioxidant properties of phenolic compounds like dihydroxybenzaldehydes are a cornerstone of their biological activity. This is attributed to their ability to donate hydrogen atoms, scavenge free radicals, and modulate cellular antioxidant systems.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

While specific DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay data for 3,4-Dihydroxy-2-methylbenzaldehyde are not detailed in the provided search results, the assays are standard methods for evaluating the antioxidant capacity of phenolic compounds. nih.govresearchgate.net These assays measure the ability of a compound to scavenge stable free radicals, a key indicator of antioxidant strength. For instance, various plant extracts containing phenolic compounds have demonstrated potent activity in both DPPH and ABTS assays. researchgate.net The antioxidant activity is typically dependent on the concentration of the antioxidant and the duration of the reaction. nih.gov The structure of dihydroxybenzaldehydes, featuring hydroxyl groups on the benzene (B151609) ring, suggests a strong potential for free radical scavenging.

Cellular Antioxidant Mechanisms (e.g., Nrf2 Pathway Activation)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Activation of Nrf2 stimulates the transcription of numerous antioxidant and cytoprotective genes. nih.govunipd.it

Research on an analogue, Methyl 3,4-dihydroxybenzoate (MDHB) , has shown that it can significantly activate the Nrf2 antioxidant pathway. nih.govresearchgate.net In studies on granulosa cells, MDHB treatment upregulated the expression of the Nrf2 transcription factor. nih.govresearchgate.net This, in turn, increased the production of key antioxidant enzymes such as superoxide (B77818) dismutase 1 (SOD1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). nih.govresearchgate.net This activation of the Nrf2 pathway is a primary mechanism by which these compounds protect cells from oxidative damage. nih.govnih.govresearchgate.net

Protection against Oxidative Stress in Cell Models

The ability of these compounds to protect cells from damage induced by oxidative stress has been demonstrated in various models. The analogue 3,4-Dihydroxybenzaldehyde (B13553) (DHB) , also known as protocatechuic aldehyde, has shown significant protective effects in human blood cells. nih.govnih.gov

In one study, DHB protected human erythrocytes and lymphocytes from cytotoxicity and genotoxicity induced by hexavalent chromium [Cr(VI)]. nih.gov Pre-treatment with DHB led to a dose-dependent decrease in reactive oxygen and nitrogen species (ROS/RNS), reduced lipid and protein oxidation, and mitigated DNA damage. nih.gov Similarly, DHB protected human red blood cells from oxidative damage caused by arsenic (III). nih.gov It attenuated changes in oxidative stress parameters and helped maintain the normal morphology of the red blood cells, preventing their conversion to echinocytes. nih.gov

Another analogue, Methyl 3,4-dihydroxybenzoate (MDHB) , was found to reverse oxidative damage in granulosa cells induced by tert-butyl hydroperoxide (TBHP). nih.govresearchgate.net It achieved this by decreasing cellular and mitochondrial ROS production and improving mitochondrial function. nih.govresearchgate.net

Antimicrobial Activity and Mechanistic Insights

Dihydroxybenzaldehyde analogues have also been investigated for their ability to inhibit the growth of pathogenic microorganisms. Their mechanism often involves the disruption of cellular systems or interference with cell wall integrity. nih.gov

Antibacterial Efficacy (e.g., Minimum Inhibitory Concentration - MIC)

Studies have demonstrated the antibacterial properties of dihydroxybenzaldehyde analogues against various pathogens. For example, 2,3-Dihydroxybenzaldehyde (B126233) and gentisaldehyde (2,5-Dihydroxybenzaldehyde) were tested against a large set of 172 Staphylococcus aureus isolates from cases of bovine mastitis. Both compounds exhibited notable antimicrobial activity.

The research determined the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the bacterial isolates.

| Compound | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Source |

|---|---|---|---|

| Gentisaldehyde (2,5-Dihydroxybenzaldehyde) | 500 | >500 | researchgate.net |

| 2,3-Dihydroxybenzaldehyde | 500 | >500 | researchgate.net |

These compounds showed low cytotoxicity in bovine mammary epithelial cells at their effective antimicrobial concentrations, suggesting their potential as antiseptics. researchgate.net

Antifungal Activity

The antifungal potential of benzaldehydes is linked to their chemical structure, particularly the presence of hydroxyl groups. nih.gov Research indicates that these compounds can disrupt the fungal antioxidation system, making them effective antifungal agents or chemosensitizers that enhance the efficacy of other fungicides. nih.gov

An analogue, methyl 2,3-dihydroxybenzoate , isolated from Paenibacillus elgii, demonstrated significant antifungal activity against several plant pathogenic fungi.

| Fungal Species | MIC (μg/mL) | Source |

|---|---|---|

| Botrytis cinerea | 32 | nih.gov |

| Rhizoctonia solani | 32 | nih.gov |

| Fusarium oxysporum f.sp lycopersici | 64 | nih.gov |

At a concentration of 50 μg/mL, methyl 2,3-dihydroxybenzoate almost completely inhibited the growth of Botrytis cinerea and Rhizoctonia solani. nih.gov This broad-spectrum activity highlights the potential of dihydroxybenzoyl compounds in managing fungal diseases. nih.gov

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of benzaldehyde (B42025) derivatives are multifaceted and appear to be influenced by their specific chemical structures. While research on the precise antimicrobial mechanisms of this compound is specific, studies on related benzaldehyde compounds provide valuable insights.

One proposed mechanism involves the inhibition of enzymes crucial for microbial survival. For instance, some benzaldehyde derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production in some microorganisms. nih.govmdpi.comacs.org The substitution pattern on the benzaldehyde ring plays a significant role in this inhibitory activity. nih.govmdpi.com Another potential mechanism is the disruption of the microbial cell membrane, leading to leakage of cellular components and ultimately cell death. The lipophilic nature of some benzaldehyde analogues allows them to integrate into the lipid bilayer of the cell membrane, altering its fluidity and function.

Furthermore, the generation of reactive oxygen species (ROS) has been implicated in the antimicrobial action of some phenolic compounds. nih.govmdpi.com These ROS can cause oxidative damage to essential cellular components like proteins, lipids, and nucleic acids, leading to microbial cell death. The presence of hydroxyl groups on the benzaldehyde ring, as seen in this compound, may contribute to this pro-oxidant activity under certain conditions.

Other Investigated Biological Activities (In Vitro)

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of dihydroxybenzaldehyde derivatives in vitro. Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), a close structural analogue of this compound, has been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory mediators. nih.govmdpi.comnih.gov In lipopolysaccharide (LPS)-stimulated murine macrophages, protocatechuic aldehyde has been observed to inhibit the production of interleukin-6 (IL-6), a key pro-inflammatory cytokine. nih.gov

The anti-inflammatory mechanism of these compounds is often linked to the modulation of key signaling pathways. For instance, 3-Bromo-4,5-dihydroxybenzaldehyde has been shown to inhibit the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 1 (STAT1), both of which are central to the inflammatory response. nih.gov Similarly, 2,4-dihydroxybenzaldehyde (B120756) has demonstrated anti-inflammatory activity by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that play a critical role in the inflammatory process. biomolther.org These findings suggest that this compound may also possess similar anti-inflammatory properties through the modulation of these key inflammatory pathways.

Acaricidal Activity and Mite Indicator Function for Analogues

Analogues of this compound have demonstrated significant acaricidal (mite-killing) activity against various mite species. Studies on 2-methylbenzaldehyde (B42018) and its derivatives have revealed their potential as effective acaricides against house dust mites (Dermatophagoides spp.) and other mites of medical and agricultural importance. nih.govresearchgate.netresearchgate.netnih.gov The toxicity of these compounds is often evaluated based on their LD50 values, which represent the lethal dose required to kill 50% of the test population. For example, 2,4,5-trimethylbenzaldehyde (B1202114) has shown high fumigant activity against several mite species. nih.gov

A particularly interesting finding is the dual function of some dihydroxybenzaldehyde analogues as both an acaricide and a mite indicator. nih.govresearchgate.net Specifically, 2,3-dihydroxybenzaldehyde has been shown to induce a color change in some mite species, turning them from colorless to dark brown upon treatment. nih.govresearchgate.net This colorimetric change provides a visual cue for the presence and elimination of mites, which could be a valuable feature in the development of novel pest control agents. researchgate.net The mechanism behind this color change is not fully elucidated but may involve enzymatic reactions within the mite that are triggered by the dihydroxybenzaldehyde compound.

Enzyme Inhibition Studies (In Vitro)

Benzaldehyde and its derivatives have been investigated for their ability to inhibit various enzymes. A notable target is tyrosinase, a key enzyme in melanin biosynthesis. Benzaldehyde itself has been shown to inhibit mushroom tyrosinase activity. nih.govmdpi.com The type of inhibition can vary depending on the specific benzaldehyde derivative. For example, benzaldehyde acts as a partial noncompetitive inhibitor, while some of its 4-substituted analogues exhibit full and mixed-type inhibition. nih.gov This suggests that the substituents on the aromatic ring play a crucial role in the interaction with the enzyme's active site.

Beyond tyrosinase, other enzymes are also targeted by benzaldehyde derivatives. For instance, benzaldehyde lyase, a thiamin diphosphate-dependent enzyme, is involved in the reversible conversion of (R)-benzoin to benzaldehyde. nih.gov Studies on the inhibition of this enzyme by substrate analogues have provided insights into its catalytic mechanism. nih.gov Furthermore, some benzohydrazide (B10538) derivatives, which can be synthesized from benzaldehydes, have shown potential as inhibitors of enzymes like α-glucosidase and phosphodiesterases. mdpi.comnih.govnih.gov The inhibitory activity is often attributed to the specific structural features of the benzaldehyde moiety and its ability to interact with the enzyme's active site. mdpi.comnih.gov

Receptor Binding and Molecular Interaction Studies (In Vitro)

DNA Binding and Cleavage Activities

The interaction of small molecules with DNA is a critical area of research, particularly in the context of developing new therapeutic agents. Some benzaldehyde derivatives, especially when complexed with metal ions like ruthenium(II), have been shown to bind to and even cleave DNA. nih.govnih.gov The primary mode of binding for these complexes is often intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This interaction can be studied using techniques like absorption spectroscopy.

The ability of these compounds to cleave DNA is often dose-dependent. nih.govnih.gov The cleavage mechanism can involve the generation of reactive oxygen species that damage the DNA backbone. mdpi.comrsc.org It's important to note that the DNA binding and cleavage activities are not limited to metal complexes. Some organic molecules, including certain Schiff base derivatives of benzaldehydes, have also been shown to interact with DNA. nih.govmdpi.com These interactions can lead to conformational changes in the DNA structure and may contribute to the cytotoxic effects of these compounds. nih.govresearchgate.net

Analytical and Preparative Methodologies for 3,4 Dihydroxy 2 Methylbenzaldehyde

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis and purification of 3,4-Dihydroxy-2-methylbenzaldehyde. The choice of technique depends on the objective, whether it is for quantitative analysis, purification of small samples, or large-scale fractionation.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of this compound and its derivatives. For instance, a related compound, 3,4-dihydroxy-2-methyl benzoic acid methyl ester, has been analyzed using HPLC to confirm its purity is at least 99.5%. google.com The method can distinguish the main compound from impurities, with chromatograms showing distinct peaks for each substance, such as the main compound eluting at a retention time of 7.04 minutes and a key impurity at 8.54 minutes. google.com

HPLC is also widely used for the analysis of other aldehydes, often involving a derivatization step to enhance detection. For example, formaldehyde (B43269) in dairy products is determined by HPLC after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov Such methods are validated to ensure linearity, recovery, and sensitivity, with detection limits as low as 0.01 mg/kg. nih.gov The selection of the mobile phase, such as a methanol (B129727) and acetonitrile (B52724) mixture, and the detection wavelength are optimized to achieve the best separation and sensitivity. nih.gov

Table 1: Example HPLC Purity Analysis of a Related Benzoic Acid Ester

| Parameter | Value |

|---|---|

| Compound | 3,4-dihydroxy-2-methyl benzoic acid methyl ester |

| Purity | ≥ 99.5% |

| Retention Time (Main Peak) | 7.04 min |

| Retention Time (Impurity) | 8.54 min |

Data sourced from a patent describing the analysis of a closely related derivative. google.com

Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS/MS) for Complex Mixtures

For rapid analysis of complex mixtures containing phenolic compounds, Ultra-Fast Liquid Chromatography coupled with tandem Mass Spectrometry (UFLC-MS/MS or its close counterpart, UPLC-MS) is a powerful tool. While specific applications for this compound are not detailed in the provided literature, the methodology's utility is well-established for analyzing structurally related compounds. For example, an UPLC-Q/Orbitrap-HRMS method was developed for the rapid detection of 15 cytotoxic drugs, demonstrating high specificity and sensitivity. amegroups.org Such methods allow for the identification and quantification of compounds based on their retention times and mass-to-charge ratios (m/z) of molecular and fragment ions. mdpi.com This high-throughput technique is invaluable for metabolomics or impurity profiling where speed and specificity are paramount.

Medium Pressure Liquid Chromatography (MPLC) for Fractionation

Medium Pressure Liquid Chromatography (MPLC), often referred to as flash chromatography, is a common technique for the preparative purification and fractionation of compounds from crude reaction mixtures. In the synthesis of related dihydroxybenzaldehyde derivatives, flash chromatography on silica (B1680970) gel is frequently used to isolate the desired product. mdpi.com The choice of solvent system, such as ethyl acetate/hexanes or acetone/hexanes, is critical for achieving good separation. mdpi.com This technique is suitable for purifying gram-scale quantities of material, making it a staple in synthetic organic chemistry labs for obtaining pure samples of compounds like this compound for further use.

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Aldehydes, including benzaldehyde (B42025) derivatives, are often analyzed by GC, sometimes coupled with a mass spectrometer (GC-MS) for definitive identification. mdpi.comrsc.org For instance, GC-MS analysis has been used to confirm the product ratio of isomers in the synthesis of protected 3,4-dihydroxybenzaldehyde (B13553), where each isomer showed a distinct molecular ion peak. mdpi.com

The GC method typically involves a specific temperature program to ensure the separation of different components in a mixture. A common setup might use an Equity-1 or HP-5MS capillary column with a temperature ramp, for example, starting at 100°C and increasing to 300°C. rsc.org

Table 2: Example GC Temperature Program for Benzaldehyde Analysis

| Parameter | Condition |

|---|---|

| Initial Temperature | 100°C (hold for 10 min) |

| Ramp 1 | 5°C/min to 200°C |

| Ramp 2 | 10°C/min to 300°C (hold for 5 min) |

Data sourced from a study on benzaldehyde oxidation. rsc.org

Sample Preparation and Derivatization for Enhanced Analysis

The direct analysis of aldehydes by GC can be challenging due to their reactivity and potential for instability. und.edu Sample preparation, including derivatization, is often a crucial step to create more stable and volatile compounds suitable for GC analysis. und.edu

A common derivatization agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which converts carbonyl compounds into thermally stable oximes. und.edu This method is preferred over DNPH derivatization for GC-MS analysis because it provides better resolution and is effective for a wider range of aldehydes, including those with hydroxyl groups. und.edu Another approach involves methylation, although newer one-step derivatization procedures using reagents like N-methyl-bis-trifluoroacetamide (MBTFA) can offer reduced analysis time and improved detection limits for certain compounds. nih.gov For HPLC analysis, derivatization with DNPH is a well-established method that creates a stable derivative with strong UV absorbance, facilitating sensitive detection. nih.gov

Method Validation for Purity and Quantification

To ensure that an analytical method is reliable, accurate, and precise, it must be validated. Method validation is a requirement for quality control in many industries and involves assessing several key parameters. amegroups.orgmdpi.com

Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components. This is often demonstrated by comparing the chromatograms of the analyte, a blank, and a mixture. amegroups.org

Linearity : The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy : The closeness of the test results to the true value, often determined through recovery studies by spiking a blank sample with a known amount of the analyte. nih.gov Average recovery values between 89% and 96% are considered excellent. nih.gov

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) for intraday and interday measurements. amegroups.org

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govamegroups.org

A validated HPLC method for a related compound, for example, demonstrated linearity from the LOQ of 0.1 mg/kg up to 10 mg/kg. nih.gov Similarly, UPLC-MS methods are validated for these parameters, with acceptance criteria often set at an RSD of less than 15% for precision and accuracy. amegroups.org

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of measured value to true value (Recovery %) | 80-120% |

| Precision (RSD%) | Agreement between repeated measurements | < 15% |

| Linearity (R²) | Correlation coefficient of the standard curve | > 0.99 |

| LOD | Lowest detectable concentration | Signal-to-Noise Ratio > 3:1 |

| LOQ | Lowest quantifiable concentration | Signal-to-Noise Ratio > 10:1 |

General validation parameters sourced from international guidelines. nih.govamegroups.org

Applications and Emerging Research Areas of 3,4 Dihydroxy 2 Methylbenzaldehyde and Its Derivatives

Role as Versatile Synthetic Building Blocks in Organic Synthesis

The chemical architecture of 3,4-Dihydroxy-2-methylbenzaldehyde provides multiple reactive sites, making it a highly versatile building block in organic synthesis. The aldehyde group readily participates in condensation reactions, particularly with primary amines, to form Schiff bases (imines). chemsociety.org.ng These Schiff bases are not only stable compounds in their own right but also serve as crucial intermediates for the synthesis of various heterocyclic compounds and coordination complexes. nih.govnih.gov

The two phenolic hydroxyl groups also offer avenues for diverse chemical modifications. A significant challenge and opportunity in the synthetic use of this compound is the regioselective protection of one hydroxyl group over the other. The acidity of the phenolic hydroxyls often controls the selectivity of protection reactions. mdpi.comresearchgate.net Research on the parent compound, 3,4-dihydroxybenzaldehyde (B13553), has shown that the 4-hydroxyl group can be selectively protected with various groups, including benzyl, p-methoxybenzyl, and allyl, in yields ranging from 67-75%. researchgate.netnih.gov This selective protection is crucial as it allows for subsequent modifications at the unprotected hydroxyl group or the aldehyde function, enabling the synthesis of complex, multi-functional molecules. mdpi.com Such strategies are instrumental in creating intermediates for agrochemicals, such as antimycotic agents. mdpi.comnih.gov

The table below summarizes some of the synthetic transformations involving dihydroxybenzaldehyde derivatives, highlighting their versatility.

| Derivative Type | Reaction | Reagents Example | Typical Yields | Source |

| Monoprotected Ethers | O-Alkylation | Benzyl chloride, NaHCO₃, NaI | 67-75% | researchgate.netnih.gov |

| Schiff Bases | Condensation | Primary Amines (e.g., diamines) | ~70% | chemsociety.org.ngnih.gov |

| Di-Schiff Bases | Condensation | Diamines (e.g., ethylenediamine) | High | nih.gov |

| Thiazolidin-4-ones | Cyclocondensation | Thio-compounds | - | |

| 2-Arylbenzothiazoles | Condensation/Cyclization | 2-aminothiophenols | - |

This table is illustrative of reactions involving dihydroxybenzaldehydes, with specific yields being dependent on the exact substrate and conditions.

Potential in Advanced Materials Science

The structural features of this compound and its derivatives make them promising candidates for the development of novel materials with advanced electronic and optical properties. The aromatic catechol core, combined with the ability to form extended conjugated systems, is key to this potential.

Derivatives of this compound hold potential for use in organic electronics and optoelectronics, fields that utilize carbon-based materials in devices like light-emitting diodes (LEDs), solar cells, and transistors. researchgate.net The performance of these devices relies on the electronic properties of the organic materials, specifically their ability to transport charge and interact with light.

By converting this compound into larger, conjugated molecules like Schiff bases or polymers, it is possible to tune these electronic properties. For instance, copolymers incorporating poly(p-phenylenevinylene) chromophores, which are known for their electroluminescent properties, have been synthesized using 3,4-dihydroxybenzaldehyde as a reactant. These materials are being investigated for applications in light-emitting electrochemical cells. The catechol moiety can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a critical factor in designing efficient organic electronic devices.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, a property essential for applications in optical communications, data storage, and image processing. uobasrah.edu.iq Organic molecules, particularly those with a "push-pull" electronic structure, are of great interest for NLO applications. This structure consists of an electron-donating group and an electron-accepting group connected by a π-conjugated system.

This compound can serve as the electron-donating component in such molecules. The dihydroxy-substituted ring is a potent electron donor. Through a condensation reaction, the aldehyde can be linked to an amine that is part of an electron-accepting system, forming a Schiff base with significant intramolecular charge-transfer characteristics. This molecular design can lead to a large second-order hyperpolarizability (β), which is a measure of a material's NLO activity. researchgate.netasianpubs.org

Furthermore, Schiff bases derived from dihydroxybenzaldehydes can act as ligands to form stable complexes with transition metals. nih.govijser.in These metal complexes can exhibit enhanced NLO properties compared to the free ligands, offering another avenue for the development of advanced NLO materials. ijser.in

| Compound Type | Key Structural Feature | NLO Property | Application |

| Schiff Bases | Donor-π-Acceptor System | Second Harmonic Generation (SHG) | Optical Switching |

| Metal-Schiff Base Complexes | Enhanced Polarization | High Third-Order Susceptibility | Optical Limiting |

This table illustrates the general approach to developing NLO materials from substituted benzaldehydes.

Other Industrial Applications (Beyond Pharmaceuticals)

The utility of this compound and its derivatives extends to various other industrial sectors beyond pharmaceuticals.

Antioxidants : Catechols are well-known for their antioxidant properties, as they can readily donate hydrogen atoms from their hydroxyl groups to scavenge free radicals. Derivatives of this compound, such as methyl 3,4-dihydroxybenzoate, have been shown to protect cells from oxidative damage. wiserpub.comnih.gov This inherent antioxidant capacity suggests potential applications as stabilizers in polymers, fuels, and other materials prone to oxidative degradation.

Agrochemicals : The compound serves as an intermediate in the synthesis of certain agrochemicals. For example, the selective protection of its hydroxyl groups is a key step in building the molecular framework for some antimycotic (antifungal) agents. mdpi.com

Polymers and Resins : Dihydroxybenzaldehyde isomers are used in polymer chemistry. For example, polymers prepared by the condensation of 2,4-dihydroxybenzaldehydeoxime with formaldehyde (B43269) have been studied for their application as chelation ion-exchange resins. ias.ac.in These resins can selectively bind metal ions and are used in water treatment and metal recovery processes. This suggests that this compound could be used to synthesize similar functional polymers.

Flavor and Fragrance Intermediates : Benzaldehyde (B42025) and its derivatives are important compounds in the flavor and fragrance industry. googleapis.com While some specific substituted benzaldehydes are prohibited for direct use in fragrances due to sensitization concerns, they remain valuable as intermediates for synthesizing other fragrance compounds. nih.gov

Future Research Directions

Exploration of Undiscovered Biosynthetic Routes

Currently, there is a lack of information regarding the natural occurrence and biosynthetic pathways of 3,4-Dihydroxy-2-methylbenzaldehyde. Future research could focus on identifying microorganisms or plant species that may produce this compound. Investigating the enzymatic machinery in organisms that produce similar phenolic compounds could lead to the discovery of novel biosynthetic routes. Techniques such as metabolomics and genome mining could be employed to screen natural sources for its presence and to identify the genes and enzymes responsible for its formation.

Development of Novel and Sustainable Synthetic Strategies

The development of efficient and environmentally friendly methods for synthesizing this compound is a crucial area for future research. While synthetic methods for related compounds like 3,4-dihydroxybenzaldehyde (B13553) are established, involving processes such as the condensation of catechol with glyoxylic acid followed by oxidation, these may not be optimal for this specific methylated derivative. google.comgoogle.com Research could be directed towards:

Regioselective functionalization: Developing methods for the selective methylation of 3,4-dihydroxybenzaldehyde at the C2 position.

Catalytic approaches: Exploring novel catalysts for the direct and sustainable synthesis from readily available precursors. This could involve biocatalysis or the use of green chemistry principles to minimize waste and energy consumption. google.com

Process optimization: Improving reaction yields and purity for potential large-scale production.

In-depth Mechanistic Elucidation of Biological Activities in Complex Systems

The biological activities of this compound have not been extensively studied. However, related dihydroxybenzaldehyde derivatives are known to possess various biological properties, including antioxidant and antimicrobial activities. ontosight.aiontosight.ai Future research should aim to:

Screen for a wide range of biological activities: Including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.

Investigate mechanisms of action: Once a significant biological activity is identified, in-depth studies using cellular and molecular biology techniques would be necessary to understand how the compound exerts its effects at a mechanistic level.

Comparative studies: Comparing its activity with isomers like 3,4-dihydroxybenzaldehyde and 2,4-dihydroxy-3-methylbenzaldehyde (B52013) could provide insights into structure-activity relationships.

Design and Synthesis of Potent Analogues and Derivatives with Enhanced Properties

Once the biological activities of this compound are established, the next logical step would be the rational design and synthesis of analogues and derivatives with improved potency and selectivity. Research in this area could involve:

Modification of functional groups: Systematically altering the hydroxyl and methyl groups on the benzene (B151609) ring to explore their influence on biological activity.

Synthesis of prodrugs: Creating derivatives that improve the compound's pharmacokinetic properties, such as bioavailability and metabolic stability.

Exploration of new chemical space: Introducing different substituents to the aromatic ring to discover novel compounds with unique therapeutic potential. Studies on related benzaldehyde (B42025) derivatives have shown that modifications can lead to potent inhibitors of enzymes like aldose reductase. mdpi.com

Integration of Computational and Experimental Approaches for Rational Design

Computational chemistry and molecular modeling can play a pivotal role in accelerating the discovery and development of novel analogues. Future research should integrate these computational tools with experimental validation. This could include:

Molecular docking: To predict the binding modes of this compound and its analogues with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies: To build models that can predict the biological activity of new derivatives before their synthesis.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: To computationally assess the drug-like properties of designed compounds.

Investigation into Broader Non-Biological Applications

Beyond its potential biological and pharmaceutical applications, the unique chemical structure of this compound suggests it could be a valuable building block in materials science and other industrial fields. Future investigations could explore its use in:

Polymer chemistry: As a monomer for the synthesis of novel polymers with specific thermal or mechanical properties.

Corrosion inhibition: The catechol moiety present in the molecule suggests potential as a corrosion inhibitor for metals.

Coordination chemistry: As a ligand for the formation of metal complexes with interesting catalytic or material properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.